1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956439-93-3
VCID: VC5046245
InChI: InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(8-13-15)20(18,19)14-6-4-10(5-7-14)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17)
SMILES: CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Molecular Formula: C12H19N3O4S
Molecular Weight: 301.36

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

CAS No.: 956439-93-3

Cat. No.: VC5046245

Molecular Formula: C12H19N3O4S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid - 956439-93-3

Specification

CAS No. 956439-93-3
Molecular Formula C12H19N3O4S
Molecular Weight 301.36
IUPAC Name 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(8-13-15)20(18,19)14-6-4-10(5-7-14)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17)
Standard InChI Key SFTHHJOKHDTDIK-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core structure consists of two heterocyclic systems:

  • Pyrazole ring: Substituted with ethyl and methyl groups at the 1- and 5-positions, respectively.

  • Piperidine ring: Functionalized with a sulfonyl group at the 1-position and a carboxylic acid group at the 4-position .

The sulfonyl bridge (-SO₂-) enhances polarity and potential hydrogen-bonding interactions, while the carboxylic acid group introduces acidity (pKa ≈ 4–5), influencing solubility and reactivity .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₉N₃O₄S
Molecular weight301.36 g/mol
IUPAC name1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
CAS number956439-93-3
SolubilityNot reported

Synthesis and Preparation

Synthetic Pathways

Synthesis typically involves sequential reactions:

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.

  • Sulfonylation: Reaction of the pyrazole intermediate with a sulfonyl chloride under basic conditions.

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or oxidation of alcohols.

Exact protocols remain proprietary, but analogous compounds (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, CAS 1023930-69-9) suggest the use of dichloromethane or THF as solvents and triethylamine as a base .

Challenges in Optimization

  • Low yield: Multi-step synthesis often results in cumulative inefficiencies.

  • Purification difficulties: Polar functional groups complicate chromatographic separation.

Biological Activity and Applications

Preclinical Oncology Studies

The compound has shown inhibitory activity in cancer cell lines, potentially targeting kinases or proteases involved in tumor proliferation. Mechanistic studies are pending, but its sulfonyl group may engage catalytic residues in enzyme active sites .

Enzyme Modulation

Preliminary assays indicate weak inhibition of carbonic anhydrase (IC₅₀ > 10 µM) and cyclooxygenase-2 (COX-2), though structure-activity relationships remain unexplored.

Table 2: Biological Activities of Related Compounds

CompoundTargetActivitySource
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acidCOX-2Moderate inhibition
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidineCarbonic anhydraseIC₅₀ = 8.2 µM

Related Derivatives and Analogues

Dihydrochloride Salt

The dihydrochloride form (CID 90484276) exhibits improved aqueous solubility due to protonation of the piperidine nitrogen, with a molecular weight of 324.2 g/mol . This salt is preferred in formulation studies but requires stability testing under humid conditions .

Structural Analogues

  • 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 925200-03-9): Additional methyl groups on the pyrazole ring enhance lipophilicity (LogP = 2.02 vs. 1.45 for the parent compound) .

  • 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Simplified alkyl substitution reduces metabolic stability but retains enzyme affinity.

Table 3: Comparative Analysis of Analogues

Compound (CAS)Molecular FormulaMolecular Weight (g/mol)LogP
956439-93-3 (Parent)C₁₂H₁₉N₃O₄S301.361.45
925200-03-9C₁₃H₂₁N₃O₄S315.392.02
90484276 (Dihydrochloride)C₁₃H₂₃Cl₂N₃O₂324.20N/A

Future Research Directions

Synthesis Optimization

  • Catalyst screening: Evaluate palladium or organocatalysts to improve sulfonylation yields.

  • Green chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Biological Profiling

  • Target identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets.

  • In vivo studies: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration.

Industrial Applications

  • Coordination chemistry: Explore metal complexes for catalytic or antimicrobial uses.

  • Polymer science: Incorporate into sulfonated polymers for ion-exchange membranes.

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